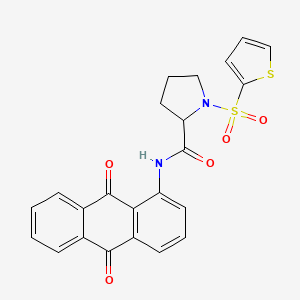

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C23H18N2O5S2 and its molecular weight is 466.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide (referred to as "the compound") is a synthetic derivative of anthraquinone, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 1-aminoanthraquinone with thiophenes and appropriate carboxylic acid derivatives. The reaction typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. The synthesis yields high purity products characterized by spectroscopic methods including NMR and IR.

Biological Activity

The biological activity of the compound has been studied in various contexts, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of anthraquinone compounds exhibit significant antibacterial and antifungal activities. Specifically, the compound has demonstrated:

- Antibacterial Activity : Effective against Mycobacterium luteum, showing potential for treating infections caused by this bacterium.

- Antifungal Activity : Inhibitory effects against Aspergillus niger and Candida tenuis, suggesting its applicability in antifungal therapies.

These activities are attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within the pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notably, it has shown:

- Cytotoxic Effects : In vitro studies reveal that the compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer). The GI50 values indicate that it is more potent than some reference anticancer drugs, with values lower than those of mitoxantrone .

Case Studies

Several studies have documented the biological efficacy of related compounds derived from anthraquinone:

-

Study on Antimicrobial Properties :

- A series of compounds based on anthraquinone were tested against a panel of bacterial and fungal strains. The results indicated that modifications to the thiophene moiety enhanced antibacterial activity significantly .

- Anticancer Evaluation :

The mechanism underlying the biological activity of the compound is thought to involve:

- Intercalation into DNA : Similar anthraquinones have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Compounds exhibit inhibitory effects on key enzymes involved in microbial metabolism.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that compounds similar to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exhibit potential anticancer properties. For instance, derivatives of thiophene carboxamides have been evaluated for their cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The anthracene moiety is known to interact with DNA, potentially inhibiting replication and transcription processes, leading to cytotoxic effects against cancer cells .

Antimicrobial Properties

The compound's derivatives have demonstrated significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. Studies indicate that modifications to the thiophene ring can enhance the antimicrobial efficacy of these compounds .

Antioxidant Activity

The antioxidant properties of thiophene derivatives have been explored using the ABTS method, showing promising results. For example, amino-substituted thiophene carboxamides exhibited substantial inhibition of free radicals compared to standard antioxidants like ascorbic acid .

Materials Science Applications

Organic Electronics

this compound can serve as a building block for organic semiconductor materials due to its conjugated structure. Compounds with similar anthracene-based frameworks have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic properties .

Polymer Chemistry

In polymer science, derivatives of this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The sulfonamide group can improve solubility and processability in various solvents .

Case Studies

Propiedades

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S2/c26-21-14-6-1-2-7-15(14)22(27)20-16(21)8-3-9-17(20)24-23(28)18-10-4-12-25(18)32(29,30)19-11-5-13-31-19/h1-3,5-9,11,13,18H,4,10,12H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRJWLJYSKEKBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.